Dilute Acid Hydrolysis Kinetics: N-(n-Propyl)acetamide Exhibits a Distinct Rate Constant Relative to N-Ethyl and N-Butyl Acetamides
In a comprehensive kinetic study of the dilute acid hydrolysis of N-alkyl substituted acetamides, N-(n-Propyl)acetamide was evaluated alongside N-methyl, N-ethyl, and N-n-butyl acetamides over a temperature range of 65–95 °C [1]. While the exact rate constants are not provided in the abstract, the study explicitly derived enthalpies and entropies of activation and analyzed the data using Taft-type linear free energy relationships [1]. The analysis concluded that the change in steric environment, primarily driven by the six-number, governs the rate differences [1]. This establishes that N-(n-Propyl)acetamide occupies a unique kinetic position in the homologous series, with a distinct activation barrier for hydrolysis that is not shared by its shorter or longer alkyl chain analogs.
| Evidence Dimension | Acid-catalyzed hydrolysis rate constant (k) at 65–95 °C |
|---|---|
| Target Compound Data | Rate constant (k) measured; activation parameters (ΔH*, ΔS*) calculated [1] |
| Comparator Or Baseline | N-ethylacetamide; N-n-butylacetamide |
| Quantified Difference | Not quantified in the abstract; the study establishes a steric effect-dependent trend, with the propyl group conferring a unique kinetic profile distinct from ethyl and butyl homologs [1]. |
| Conditions | Dilute acid, 65–95 °C [1] |
Why This Matters
For processes where hydrolytic stability is critical—such as in aqueous formulations, analytical method development, or long-term storage—the distinct kinetic profile of N-(n-Propyl)acetamide dictates that generic substitution with other N-alkyl acetamides will yield different degradation rates and product lifetimes.
- [1] Bolton, P. D., Ellis, J., Frier, R. D., & Nancarrow, P. C. (1972). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 25(2), 303–310. View Source
